3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride
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Overview
Description
3,5-Difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups and a pyridinylmethyl-azabicyclooctane moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide typically involves multiple steps, starting with the preparation of the azabicyclooctane intermediate. This intermediate is then coupled with a pyridinylmethyl group and subsequently reacted with a difluorobenzamide derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Biologically, the compound has shown promise in binding studies with various receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s interaction with nicotinic acetylcholine receptors has been investigated for its potential to improve cognitive function and treat conditions such as schizophrenia .
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in the synthesis of pharmaceuticals and agrochemicals. Its incorporation into larger molecular frameworks can enhance the properties of the final products .
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide involves its interaction with nicotinic acetylcholine receptors. The compound binds selectively to the alpha7 subtype of these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to improved cognitive function and has potential therapeutic applications in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619): A selective alpha7 nicotinic acetylcholine receptor agonist with similar binding properties.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
The uniqueness of 3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide lies in its specific structural features, which confer selective binding to nicotinic acetylcholine receptors and potential therapeutic benefits. Its difluoro substitution pattern and azabicyclooctane moiety distinguish it from other similar compounds, offering unique reactivity and biological activity .
Properties
CAS No. |
1236278-32-2 |
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Molecular Formula |
C20H22ClF2N3O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C20H21F2N3O.ClH/c21-16-9-15(10-17(22)11-16)20(26)24-19-14-3-6-25(7-4-14)18(19)8-13-2-1-5-23-12-13;/h1-2,5,9-12,14,18-19H,3-4,6-8H2,(H,24,26);1H/t18-,19+;/m0./s1 |
InChI Key |
QKCOQSZPJDGBLO-GRTNUQQKSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC(=CC(=C4)F)F.Cl |
Canonical SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC(=CC(=C4)F)F.Cl |
Origin of Product |
United States |
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